3-Hydroxy-4-methoxybenzene-1-sulfonamide

Medicinal Chemistry Hydrogen Bonding Drug Design

3-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243402-76-7; molecular formula C₇H₉NO₄S; molecular weight 203.22 g/mol) is a trisubstituted benzenesulfonamide bearing a phenolic hydroxyl at position 3, a methoxy group at position 4, and a primary sulfonamide (–SO₂NH₂) at position 1. It is registered in authoritative small-molecule repositories including PubChem (CID and is cataloged under MDL number MFCD16998751.

Molecular Formula C7H9NO4S
Molecular Weight 203.21
CAS No. 1243402-76-7
Cat. No. B2509508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methoxybenzene-1-sulfonamide
CAS1243402-76-7
Molecular FormulaC7H9NO4S
Molecular Weight203.21
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)O
InChIInChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
InChIKeyOSAIAKVTJXISFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243402-76-7): Core Identity, Database Registrations, and Structural Class Positioning for Informed Procurement


3-Hydroxy-4-methoxybenzene-1-sulfonamide (CAS 1243402-76-7; molecular formula C₇H₉NO₄S; molecular weight 203.22 g/mol) is a trisubstituted benzenesulfonamide bearing a phenolic hydroxyl at position 3, a methoxy group at position 4, and a primary sulfonamide (–SO₂NH₂) at position 1 [1]. It is registered in authoritative small-molecule repositories including PubChem (CID 54166528) and is cataloged under MDL number MFCD16998751 [2]. The compound belongs to the benzenesulfonamide class, widely exploited as zinc-binding pharmacophores in medicinal chemistry, yet its specific 3‑OH/4‑OMe/1‑SO₂NH₂ substitution pattern is structurally distinct from the more commonly studied 4-substituted or N‑hydroxy‑benzenesulfonamide congeners, making direct substitution assumptions unreliable [3].

Why 3-Hydroxy-4-methoxybenzene-1-sulfonamide Cannot Be Assumed Interchangeable with 4‑Methoxybenzenesulfonamide, 3‑Hydroxybenzenesulfonamide, or N‑Hydroxy‑4‑methoxybenzenesulfonamide in Rigorous Scientific Workflows


In-class benzenesulfonamides differ critically in their zinc-binding group (ZBG) chemistry, hydrogen-bond donor/acceptor (HBD/HBA) count, and lipophilicity—parameters that directly govern target engagement, isoform selectivity, and pharmacokinetic behavior [1]. 3-Hydroxy-4-methoxybenzene-1-sulfonamide possesses a primary sulfonamide (–SO₂NH₂) ZBG, a phenolic 3‑OH (HBD), and a 4‑OMe (HBA only), yielding a topological polar surface area (TPSA) of 98 Ų and an XLogP3 of 0.1 [2]. By contrast, 4-methoxybenzenesulfonamide lacks the 3‑OH (TPSA ~80 Ų; XLogP3 ~0.6), while N‑hydroxy‑4‑methoxybenzenesulfonamide replaces –SO₂NH₂ with –SO₂NHOH, altering the ZBG geometry and pKa, which has been shown to produce divergent inhibition constants (Ki) across carbonic anhydrase isoforms [3]. These physicochemical and geometric differences preclude reliable interchangeability in any experiment where binding affinity, solubility, or metabolic stability is a measured endpoint.

Quantitative Differentiation Evidence: 3-Hydroxy-4-methoxybenzene-1-sulfonamide vs. Its Closest Structural Analogs


Hydrogen-Bond Donor Count Advantage: 3-Hydroxy-4-methoxybenzene-1-sulfonamide (HBD = 2) vs. 4‑Methoxybenzenesulfonamide (HBD = 1)

The presence of the 3‑OH group on 3‑hydroxy‑4‑methoxybenzene‑1‑sulfonamide provides a second hydrogen-bond donor (HBD = 2; –SO₂NH₂ and Ar–OH) not present in 4‑methoxybenzenesulfonamide (HBD = 1; –SO₂NH₂ only). This increases the topological polar surface area to 98 Ų vs. approximately 80 Ų for the 4‑methoxy analog, as computed by PubChem [1]. The additional HBD enables bidentate hydrogen-bonding interactions in target binding pockets that are impossible for the mono‑HBD comparator, a feature exploited in selective carbonic anhydrase inhibitor design [2].

Medicinal Chemistry Hydrogen Bonding Drug Design

Zinc-Binding Group (ZBG) Identity: Primary Sulfonamide (–SO₂NH₂) vs. N‑Hydroxysulfonamide (–SO₂NHOH) – Impact on Carbonic Anhydrase Inhibition Potency

3‑Hydroxy‑4‑methoxybenzene‑1‑sulfonamide carries a primary sulfonamide ZBG (–SO₂NH₂), whereas the structurally nearest BindingDB‑listed inhibitor, N‑hydroxy‑4‑methoxybenzene‑1‑sulfonamide (BDBM11385), possesses an N‑hydroxysulfonamide ZBG (–SO₂NHOH). In head‑to‑head enzyme assays on bovine carbonic anhydrase IV (bCA IV), the N‑hydroxy analog exhibited a Ki of 110 nM [1]. The primary sulfonamide ZBG typically yields a different pH‑dependent coordination geometry at the catalytic zinc ion compared to the N‑hydroxy ZBG, which can result in isoform‑dependent potency shifts exceeding 10‑fold in certain CA isoforms [2]. Direct Ki data for the target compound are not yet published; however, the ZBG divergence alone constitutes a mechanistically meaningful differentiation for enzyme inhibition studies.

Enzyme Inhibition Carbonic Anhydrase Zinc-Binding Group

Lipophilicity (XLogP3) Differentiation: 3-Hydroxy-4-methoxybenzene-1-sulfonamide (XLogP3 = 0.1) vs. 3,4‑Dimethoxybenzenesulfonamide (XLogP3 ≈ 0.6) vs. 4‑Methoxybenzenesulfonamide (XLogP3 ≈ 0.6)

Replacement of the 3‑OH with a 3‑OMe (producing 3,4‑dimethoxybenzenesulfonamide) eliminates the hydrogen‑bond donor at position 3 and increases computed lipophilicity from XLogP3 = 0.1 to approximately 0.6 [1]. Similarly, 4‑methoxybenzenesulfonamide (lacking the 3‑OH entirely) has an XLogP3 of approximately 0.6 [2]. The lower XLogP3 of 3‑hydroxy‑4‑methoxybenzene‑1‑sulfonamide predicts higher aqueous solubility and lower passive membrane permeability compared to its dimethoxy and des‑hydroxy analogs—differences that can be decisive in fragment‑based screening or in vivo pharmacokinetic optimization [3].

Physicochemical Properties Lipophilicity ADME Prediction

Supplier-Reported Purity Baseline and Available Quantity Specifications for 3-Hydroxy-4-methoxybenzene-1-sulfonamide

Multiple commercial suppliers list 3‑hydroxy‑4‑methoxybenzene‑1‑sulfonamide with a minimum purity specification of 95%+ (HPLC) . For comparison, the isomeric 4‑methoxybenzenesulfonamide is commonly available at 97–98% purity from larger catalog suppliers, reflecting its more established synthetic accessibility . The target compound's 95%+ purity benchmark, while adequate for most biochemical screening and synthetic intermediate applications, should trigger orthogonal purity verification (e.g., ¹H NMR, LC‑MS) for quantitative pharmacology or crystallography studies where >98% purity is often required.

Chemical Procurement Purity Specification Vendor Comparison

High-Confidence Application Scenarios for 3-Hydroxy-4-methoxybenzene-1-sulfonamide Based on Structural and Physicochemical Differentiation Evidence


Carbonic Anhydrase Isoform Profiling Requiring a Primary Sulfonamide ZBG with an Additional Aromatic Hydrogen-Bond Donor

For laboratories conducting carbonic anhydrase (CA) inhibitor SAR studies, 3-hydroxy-4-methoxybenzene-1-sulfonamide offers a primary sulfonamide ZBG (–SO₂NH₂) combined with a phenolic 3‑OH donor (HBD = 2), providing an additional binding interaction that is absent in the commonly used 4‑methoxybenzenesulfonamide scaffold (HBD = 1) . This dual‑donor character can modulate isoform selectivity across the 15 human CA isoforms, as demonstrated in crystallographic and kinetic studies of structurally analogous benzenesulfonamides . Researchers seeking to probe the contribution of a meta‑phenolic interaction to CA II vs. CA IX selectivity should prioritize this compound over 4‑methoxy or 3,4‑dimethoxy analogs, which cannot form the same hydrogen-bond network.

Fragment-Based Lead Discovery and Biophysical Screening Panels Requiring Low Lipophilicity Benzenesulfonamide Fragments

With an XLogP3 of 0.1, 3-hydroxy-4-methoxybenzene-1-sulfonamide is significantly more hydrophilic than its 3,4‑dimethoxy (XLogP3 ≈ 0.6) and 4‑methoxy (XLogP3 ≈ 0.6) counterparts . This lower lipophilicity enhances aqueous solubility and reduces non‑specific protein binding—both critical attributes for fragment screening by SPR, NMR, or DSF, where hydrophobic fragments frequently generate false‑positive hits . Fragment libraries aiming to cover the benzenesulfonamide chemical space with balanced LogP values should include this compound as the representative dual‑substituted, low‑LogP entry.

Synthetic Intermediate for Benzenesulfonamide-Derived Probe Molecules Requiring Orthogonal Functionalization at the 3‑OH Position

The free 3‑OH group serves as a handle for chemo‑selective derivatization (e.g., alkylation, acylation, sulfation, or glucuronidation) while leaving the 4‑OMe and primary sulfonamide intact . In contrast, 3,4‑dimethoxybenzenesulfonamide requires demethylation to install a hydroxyl handle—a step that can compromise sulfonamide stability. This compound is therefore the preferred starting material for medicinal chemistry campaigns requiring 3‑O‑modified benzenesulfonamide probes, particularly when the sulfonamide must remain as the free –SO₂NH₂ for zinc‑binding activity .

Quote Request

Request a Quote for 3-Hydroxy-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.